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Compound of Interest

Compound Name: 2-(Allyloxy)-3-bromobenzaldehyde

Cat. No.: B2362877

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of 2-(Allyloxy)-3-
bromobenzaldehyde, a versatile synthetic intermediate. While this specific isomer is not
extensively documented in current literature, this guide extrapolates its properties, synthesis,
and reactivity from established chemical principles and data on closely related analogues. It
serves as a foundational resource for researchers interested in utilizing this molecule for novel
applications in medicinal chemistry and materials science.

Chemical Identity and Physicochemical Properties

2-(Allyloxy)-3-bromobenzaldehyde is an aromatic compound characterized by a
benzaldehyde core substituted with a bromine atom and an allyloxy group at the C3 and C2
positions, respectively. The strategic placement of these three functional groups—aldehyde,
bromoarene, and allyl ether—makes it a highly valuable and versatile building block in organic
synthesis.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b2362877?utm_src=pdf-interest
https://www.benchchem.com/product/b2362877?utm_src=pdf-body
https://www.benchchem.com/product/b2362877?utm_src=pdf-body
https://www.benchchem.com/product/b2362877?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2362877?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Identifier Value

IUPAC Name 2-(Allyloxy)-3-bromobenzaldehyde
Synonyms 3-Bromo-2-(prop-2-en-1-yloxy)benzaldehyde
CAS Number Not assigned

Molecular Formula C10H9BrO2

Molecular Weight 241.08 g/mol

Quantitative data for 2-(Allyloxy)-3-bromobenzaldehyde is not readily available. The following
properties are estimated based on its precursor, 3-bromo-2-hydroxybenzaldehyde, and related

substituted benzaldehydes. These values should be considered predictive and require

experimental verification.

Property

Predicted Value /
Observation

Reference Compound(s)

Physical State

Likely a light yellow crystalline

3-Bromo-2-

hydroxybenzaldehyde is a

solid or ail ]
solid[1]
3-Bromo-2-
Melting Point 50 - 65 °C hydroxybenzaldehyde: 53-57
°C[1]
N ) > 250 °C (decomposition may High boiling points are typical
Boiling Point )
occur) for substituted benzaldehydes
Sparingly soluble in water;
- soluble in organic solvents Based on general properties of
Solubility

(e.g., DCM, THF, DMF,

Acetone)

aromatic ethers and aldehydes

Synthesis and Experimental Protocols

The most direct and logical synthetic route to 2-(Allyloxy)-3-bromobenzaldehyde is the

Williamson ether synthesis. This method involves the O-alkylation of the corresponding phenol,
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3-bromo-2-hydroxybenzaldehyde, with an allyl halide.

The synthesis proceeds by deprotonating the hydroxyl group of 3-bromo-2-
hydroxybenzaldehyde with a mild base to form a phenoxide, which then acts as a nucleophile,
attacking allyl bromide in an Sn2 reaction.[2][3][4]

3-Bromo-2-hydroxybenzaldehyde Allyl Bromide

+

+
Base (K2COs or Cs2C03)
Solvent (Acetone or DMF)

tir at RT to 60°C

Reaction Workup >>

ields 50-95% (expected)

2-(Allyloxy)-3-bromobenzaldehyde

Click to download full resolution via product page
Caption: Proposed Williamson ether synthesis workflow.

This protocol is adapted from standard procedures for the O-alkylation of substituted phenols.

[2][5]
Materials:
e 3-Bromo-2-hydroxybenzaldehyde (1.0 eq)

e Allyl bromide (1.2 - 1.5 eq)

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://organic-synthesis.com/alcohol-to-ether-using-williamson-synthesis/
https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/
https://en.wikipedia.org/wiki/Williamson_ether_synthesis
https://www.benchchem.com/product/b2362877?utm_src=pdf-body-img
https://organic-synthesis.com/alcohol-to-ether-using-williamson-synthesis/
https://cactus.utahtech.edu/smblack/chemlabs/Williamson_Ether_Synthesis.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2362877?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Potassium carbonate (K2COs), anhydrous (2.0 eq)

e Acetone or N,N-Dimethylformamide (DMF), anhydrous

o Dichloromethane (DCM) or Ethyl Acetate (EtOAC)

o Saturated aqueous sodium bicarbonate (NaHCOs) solution

e Brine (saturated aqueous NaCl solution)

¢ Anhydrous magnesium sulfate (MgSOQOa) or sodium sulfate (Na2S0Oa)
Procedure:

e To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-
bromo-2-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

e Add anhydrous acetone or DMF to the flask to create a suspension (approx. 0.2-0.5 M
concentration of the phenol).

e Begin vigorous stirring and add allyl bromide (1.2 eq) to the suspension at room
temperature.

o Heat the reaction mixture to 50-60 °C (or reflux if using acetone) and maintain for 4-8 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).

o Upon completion, allow the mixture to cool to room temperature.

« Filter the solid inorganic salts and wash the filter cake with a small amount of the reaction
solvent.

o Concentrate the filtrate under reduced pressure to remove the solvent.

o Dissolve the resulting residue in DCM or EtOAc and transfer to a separatory funnel.

o Wash the organic layer sequentially with water (2x), saturated NaHCOs solution (1x), and
brine (1x).

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2362877?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Dry the organic layer over anhydrous MgSOa4 or Na=SOa, filter, and concentrate under
reduced pressure to yield the crude product.

 Purify the crude product by column chromatography on silica gel (using a hexane/ethyl
acetate gradient) to obtain pure 2-(Allyloxy)-3-bromobenzaldehyde.

Chemical Reactivity and Synthetic Potential

The unique combination of functional groups in 2-(Allyloxy)-3-bromobenzaldehyde provides
multiple handles for subsequent chemical transformations, making it a powerful intermediate for

generating molecular diversity.
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Aldehyde Reactions

Reduction (e.g., NaBHa) Benzyl Alcohol Derivative

Oxidation (e.g., PDC) Benzoic Acid Derivative

Condensation (e.g., Wittig, Knoevenagel) Stilbene/Alkene Derivative

Allyl Ether Reactions

Claisen Rearrangement o
—P (Thermal or Lewigs Acid) o-Allylphenol Derivative

Bromoarene Reactions

2-(Allyloxy)-3-bromobenzaldehyde

Stille Coupling

Negishi Coupling Biaryl or Alkylated Arene

Suzuki Coupling

Click to download full resolution via product page
Caption: Key reaction pathways for 2-(Allyloxy)-3-bromobenzaldehyde.
The aldehyde functionality is a versatile electrophilic site. It can readily undergo:
¢ Nucleophilic addition and reduction to form the corresponding benzyl alcohol.

o Oxidation to yield the 2-(allyloxy)-3-bromobenzoic acid derivative.
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» Condensation reactions such as Wittig, Horner-Wadsworth-Emmons, or Knoevenagel
reactions to form various a,3-unsaturated systems.

e Reductive amination to produce substituted benzylamines.
e Formation of Schiff bases by reaction with primary amines.

Aryl allyl ethers are classic substrates for the[6][6]-sigmatropic Claisen rearrangement.[6][7][8]
Upon heating (typically >200 °C) or in the presence of a Lewis acid catalyst, 2-(Allyloxy)-3-
bromobenzaldehyde is expected to rearrange to form 3-allyl-2-hydroxy-4-
bromobenzaldehyde. This transformation is synthetically powerful as it allows for the
regioselective installation of an allyl group ortho to a hydroxyl group, which itself can be further
functionalized.

The bromine atom provides a key site for modern transition-metal-catalyzed cross-coupling
reactions.[9][10][11] This enables the formation of new carbon-carbon or carbon-heteroatom
bonds, drastically increasing molecular complexity. Key examples include:

e Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.
e Negishi Coupling: Coupling with organozinc reagents.

 Stille Coupling: Reaction with organostannanes.

» Heck Reaction: Coupling with alkenes.

¢ Buchwald-Hartwig Amination: Formation of C-N bonds with amines.

Potential Applications in Drug Discovery and
Materials Science

The structural motifs within 2-(Allyloxy)-3-bromobenzaldehyde are prevalent in many
biologically active molecules and functional materials.

Substituted benzaldehydes and diaryl ethers are scaffolds found in compounds with a wide
range of biological activities, including antimicrobial, anti-inflammatory, and anticancer
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properties.[12][13][14] The title compound can serve as a starting point for the synthesis of
novel therapeutic agents:

e Enzyme Inhibitors: The aldehyde can be used to synthesize Schiff base derivatives or other
heterocyclic systems that can interact with enzyme active sites. Benzimidazole-based
benzaldehyde derivatives have shown promise as inhibitors for Alzheimer's disease.[12]

* GPCR Ligands: The bromo-naphthalene scaffold, accessible via cross-coupling, has been
explored for developing antagonists for chemokine receptors like CCR8.[15]

» Antifungal/Antiparasitic Agents: Diaryl ether structures, similar to triclosan, are known
inhibitors of enoyl-acyl carrier protein reductase (ENR), a key enzyme in fatty acid synthesis
in parasites and bacteria.[14]

The reactive handles on this molecule make it a candidate for creating novel polymers, dyes, or
ligands for catalysis. The aldehyde can be used in polymerization reactions, while the bromo-
and allyl- groups allow for post-polymerization modification or the synthesis of complex

monomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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